![molecular formula C8H9BrO2S B1286665 4-Bromo-2-methyl-1-(methylsulfonyl)benzene CAS No. 99768-21-5](/img/structure/B1286665.png)
4-Bromo-2-methyl-1-(methylsulfonyl)benzene
Overview
Description
The compound "4-Bromo-2-methyl-1-(methylsulfonyl)benzene" is a brominated aromatic compound with a methylsulfonyl substituent. This type of compound is of interest due to its potential use in various chemical reactions and as an intermediate in organic synthesis. The presence of the bromo and methylsulfonyl groups suggests that it could participate in electrophilic aromatic substitution reactions and serve as a precursor for further functionalization.
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve the use of bromoethylsulfonium salts, which can react with aminoalcohols to form heterocyclic compounds, as demonstrated in the synthesis of morpholines and benzoxazepines . Although the specific synthesis of "4-Bromo-2-methyl-1-(methylsulfonyl)benzene" is not detailed in the provided papers, similar methodologies could potentially be applied, utilizing bromination agents and sulfonation techniques to introduce the desired substituents onto the benzene ring.
Molecular Structure Analysis
X-ray diffraction (XRD) analysis is a common technique used to determine the crystal structure of brominated benzene derivatives, as seen in the study of various bromo- and bromomethyl-substituted benzenes . The molecular structure of related compounds often features interactions such as hydrogen bonding and halogen bonding, which can influence the overall stability and reactivity of the molecule .
Chemical Reactions Analysis
Brominated aromatic compounds are known to undergo various chemical reactions, including annulation to form heterocyclic compounds , and can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the bromine atom. The presence of the methylsulfonyl group could also lead to reactions involving the sulfur atom, such as sulfonation or the formation of sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-2-methyl-1-(methylsulfonyl)benzene" can be inferred from related compounds. For instance, the crystal structure of a related molecule, 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, shows that the sulfonyl group can cause deviations from the benzene ring plane, affecting the molecule's overall conformation . Intermolecular interactions, such as hydrogen bonds and halogen bonds, are also important in determining the physical properties, such as melting and boiling points, solubility, and crystal packing .
Scientific Research Applications
Organic Synthesis Applications
- The compound serves as a precursor or intermediate in the synthesis of complex molecules. For instance, it has been involved in the synthesis of benzofuran derivatives, highlighting its utility in constructing heterocyclic compounds with potential biological activities (Choi, Seo, Son, & Lee, 2009).
- It is used in the development of processes for selective nitration, demonstrating its role in selective functionalization strategies. This is crucial for the synthesis of compounds with specific properties, as shown in the creation of nitro derivatives in high yield using continuous-flow reactors (Yu, Zhou, Liu, Wang, Yu, & Su, 2016).
Material Science and Chemical Properties
- Research into the thermodynamic properties of 4-Bromo-2-methyl-1-(methylsulfonyl)benzene in various solvents provides essential data for its purification and application in material science. The solubility data in different organic solvents and the analysis using thermodynamic models offer insights into its behavior in various chemical environments (Xu, Han, Cong, Du, Cheng, Wang, & Zhao, 2016).
Study of Molecular Interactions
- The compound has been utilized to explore molecular interactions and the formation of crystalline structures. This includes studying the effects of intermolecular interactions, such as hydrogen bonding and halogen bonding, on the stability and formation of crystal structures. These studies are fundamental in understanding the material's properties and potential applications in crystalline materials and supramolecular chemistry (Choi, Seo, Son, & Lee, 2008).
Safety and Hazards
According to the safety data sheet, “4-Bromo-2-methyl-1-(methylsulfonyl)benzene” is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
While specific future directions for “4-Bromo-2-methyl-1-(methylsulfonyl)benzene” are not available, it’s worth noting that similar compounds like “4-Bromophenyl methyl sulfone” can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests potential applications in the synthesis of N-aryl sulfonamides, which are found in various biologically active compounds.
properties
IUPAC Name |
4-bromo-2-methyl-1-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVYXKNXYRIPOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609103 | |
Record name | 4-Bromo-1-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-1-(methylsulfonyl)benzene | |
CAS RN |
99768-21-5 | |
Record name | 4-Bromo-1-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.